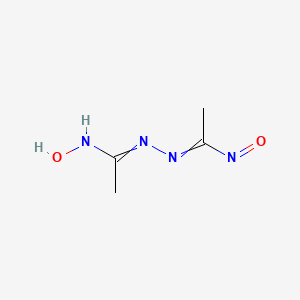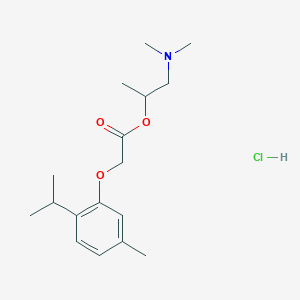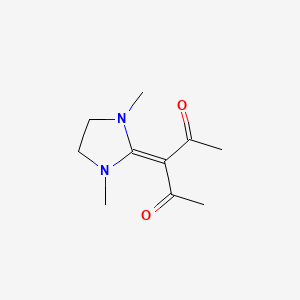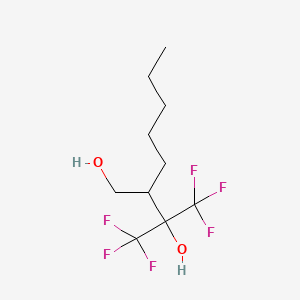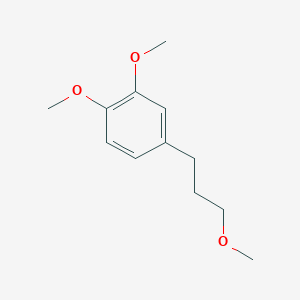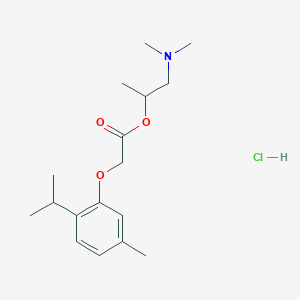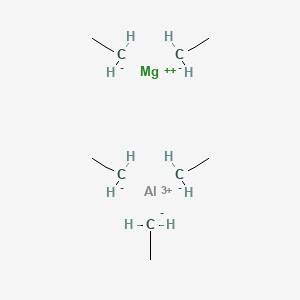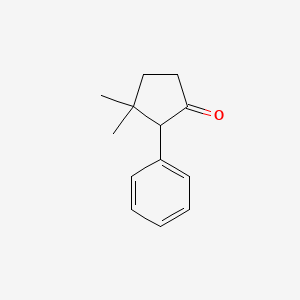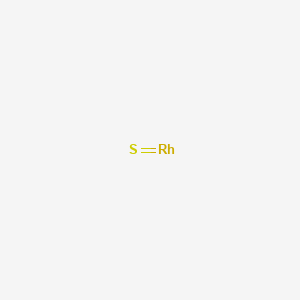
Sulfanylidenerhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanylidenerhodium is a compound that features a rhodium atom bonded to a sulfur atom through a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfanylidenerhodium typically involves the reaction of rhodium complexes with sulfur-containing ligands. One common method includes the use of thiols or sulfides as starting materials. The reaction conditions often require a controlled atmosphere, such as an inert gas environment, to prevent oxidation and ensure the purity of the product. The reaction may be carried out at elevated temperatures to facilitate the formation of the rhodium-sulfur bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Sulfanylidenerhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: The sulfur ligand can be substituted with other ligands, leading to the formation of different rhodium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other sulfur-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(I) or rhodium(0) complexes. Substitution reactions can result in a variety of rhodium complexes with different ligands.
Scientific Research Applications
Sulfanylidenerhodium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydroformylation, hydrogenation, and carbonylation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: this compound is used in industrial processes, including the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which sulfanylidenerhodium exerts its effects involves the interaction of the rhodium center with various substrates. The rhodium atom can coordinate with different ligands, facilitating various chemical transformations. The sulfur ligand plays a crucial role in stabilizing the rhodium center and influencing its reactivity. Molecular targets and pathways involved in these reactions include coordination with organic molecules, activation of small molecules, and catalysis of bond-forming reactions.
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are widely used in pharmaceuticals and agrochemicals.
Sulfinamides: Similar to sulfenamides, but with a higher oxidation state of sulfur.
Sulfonamides: These compounds have sulfur-oxygen bonds and are used in various industrial applications.
Uniqueness of Sulfanylidenerhodium
This compound is unique due to its rhodium-sulfur double bond, which imparts distinct reactivity and stability compared to other sulfur-containing compounds. Its ability to act as a catalyst in various chemical reactions sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
37245-91-3 |
|---|---|
Molecular Formula |
RhS |
Molecular Weight |
134.97 g/mol |
IUPAC Name |
sulfanylidenerhodium |
InChI |
InChI=1S/Rh.S |
InChI Key |
BVJAAVMKGRODCT-UHFFFAOYSA-N |
Canonical SMILES |
S=[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


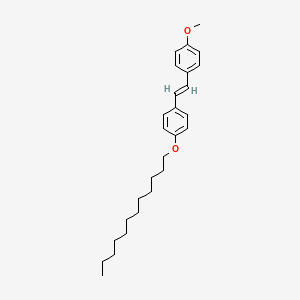
![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
